molecular formula C8H14N2 B1528557 (1-propyl-1H-pyrrol-3-yl)methanamine CAS No. 1512560-72-3

(1-propyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B1528557
CAS No.: 1512560-72-3
M. Wt: 138.21 g/mol
InChI Key: ZNKPVILXADENLY-UHFFFAOYSA-N
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Description

(1-propyl-1H-pyrrol-3-yl)methanamine: is an organic compound with the molecular formula C8H14N2 It belongs to the class of amines and is characterized by a pyrrole ring substituted with a propyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-propyl-1H-pyrrol-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Propyl Group: The pyrrole ring is then alkylated with a propyl halide (such as propyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Introduction of Methanamine Group: The final step involves the introduction of the methanamine group through reductive amination. This can be achieved by reacting the propyl-substituted pyrrole with formaldehyde and ammonia or a primary amine, followed by reduction with a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-propyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Saturated amines.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-propyl-1H-pyrrol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-propyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-pyrrol-3-yl)methanamine: Lacks the propyl group, making it less hydrophobic and potentially altering its biological activity.

    (1-ethyl-1H-pyrrol-3-yl)methanamine: Similar structure but with an ethyl group instead of a propyl group, which may affect its reactivity and interactions.

    (1-butyl-1H-pyrrol-3-yl)methanamine: Contains a butyl group, increasing its hydrophobicity and possibly its membrane permeability.

Uniqueness

(1-propyl-1H-pyrrol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

(1-propylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-4-10-5-3-8(6-9)7-10/h3,5,7H,2,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKPVILXADENLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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